molecular formula C9H8BrNO5 B12341740 Methyl 6-bromo-3-methoxy-2-nitrobenzoate CAS No. 127971-98-6

Methyl 6-bromo-3-methoxy-2-nitrobenzoate

Cat. No.: B12341740
CAS No.: 127971-98-6
M. Wt: 290.07 g/mol
InChI Key: MCYNGLBDPCKRJS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzoic acid, featuring bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-methoxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 3-methoxybenzoate followed by bromination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The methoxy group can be oxidized under strong conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: Methyl 6-bromo-3-methoxy-2-aminobenzoate.

    Oxidation: Methyl 6-bromo-3-methoxy-2-carboxybenzoate.

Scientific Research Applications

Methyl 6-bromo-3-methoxy-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-methoxy-2-nitrobenzoate is not well-documented. its functional groups suggest it could interact with biological molecules through various pathways:

    Nitro Group: Can undergo reduction to form reactive intermediates.

    Bromo Group: Can participate in substitution reactions, potentially modifying biological targets.

    Methoxy Group: May influence the compound’s solubility and interaction with enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-3-methoxy-2-nitrobenzoate is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with other molecules compared to similar compounds without bromine.

Properties

CAS No.

127971-98-6

Molecular Formula

C9H8BrNO5

Molecular Weight

290.07 g/mol

IUPAC Name

methyl 6-bromo-3-methoxy-2-nitrobenzoate

InChI

InChI=1S/C9H8BrNO5/c1-15-6-4-3-5(10)7(9(12)16-2)8(6)11(13)14/h3-4H,1-2H3

InChI Key

MCYNGLBDPCKRJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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